

Application Note: AT7519 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Pubchem_57369830

CAS No.: 70431-34-4

Cat. No.: B1425434

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Abstract & Mechanism of Action

AT7519 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2][3] Unlike selective CDK4/6 inhibitors, AT7519 exerts a dual mechanism of cytotoxicity:[4]

- **Cell Cycle Arrest:** Inhibition of CDK1/2/4/6 prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the G1-to-S and G2-to-M phase transitions.
- **Transcriptional Repression:** Inhibition of CDK9 (P-TEFb) prevents the phosphorylation of RNA Polymerase II (RNAPII) C-terminal domain (CTD). This suppresses the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1 and XIAP, triggering apoptosis.[4]

This guide details the validated protocols for formulating and administering AT7519 in murine xenograft models (e.g., Multiple Myeloma, Neuroblastoma, Colon Cancer) to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Compound Preparation & Formulation

One of the most common failure points in AT7519 in vivo studies is improper solubilization, leading to precipitation in the peritoneal cavity. AT7519 is available as a free base or a hydrochloride (HCl) salt.[1] The HCl salt is strongly recommended for saline-based formulations.

Option A: Saline Formulation (Preferred for HCl Salt)

Best for: Standard efficacy studies using AT7519 HCl.

- Vehicle: 0.9% Sterile Saline.
- Maximum Solubility: ~1.5 – 2.0 mg/mL.
- Protocol:
 - Weigh the required amount of AT7519 HCl powder.
 - Add 0.9% saline slowly while vortexing.
 - Sonicate at room temperature for 10–15 minutes until the solution is clear.
 - Filter sterilize using a 0.22 µm PES syringe filter.
 - Stability: Prepare fresh daily. Do not store in solution for >24 hours.

Option B: Co-Solvent Formulation (For Free Base or High Dose)

Best for: High-concentration dosing (>15 mg/kg) or if using AT7519 Free Base.

- Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]
- Protocol:
 - Dissolve AT7519 stock powder in DMSO (10% of final volume). Vortex until fully dissolved.
 - Add PEG300 (40% of final volume) and vortex.
 - Add Tween 80 (5% of final volume) and vortex.

- Slowly add 0.9% Saline (45% of final volume) while mixing. Note: Adding saline too quickly can cause precipitation.
- Sonicate if minor turbidity occurs.

Experimental Design: Xenograft Models

The following parameters are validated for MM.1S (Multiple Myeloma) and AMC711T (Neuroblastoma) models.

Tumor Implantation

- Mice Strain: SCID (Severe Combined Immunodeficient) or Nude (nu/nu) mice (6–8 weeks old).
- Inoculum:
 - MM.1S:
cells in 100 μ L matrix (50% serum-free RPMI / 50% Matrigel).
 - Solid Tumors (HCT116):
cells in 100 μ L PBS.
- Site: Subcutaneous (SC) injection into the right flank.
- Randomization: Initiate treatment when tumors reach a mean volume of 150–200 mm³.

Dosing Regimens

AT7519 has a narrow therapeutic window; exceeding the Maximum Tolerated Dose (MTD) leads to rapid weight loss and intestinal toxicity.

Parameter	Standard Efficacy Protocol	Aggressive / Regression Protocol
Dose	15 mg/kg	9.1 mg/kg (BID) or 15 mg/kg (QD)
Route	Intraperitoneal (IP)	Intraperitoneal (IP)
Schedule	5 Days On / 2 Days Off (Weekly)	BID (Twice Daily) or Q1D x 5
Duration	3 – 4 Weeks	2 Weeks
Volume	10 mL/kg (e.g., 200 μ L for 20g mouse)	10 mL/kg

Critical Safety Check: Monitor body weight daily. If weight loss exceeds 15%, initiate a "drug holiday" (stop dosing) until weight recovers to within 5% of baseline.

Pharmacodynamic (PD) Biomarkers

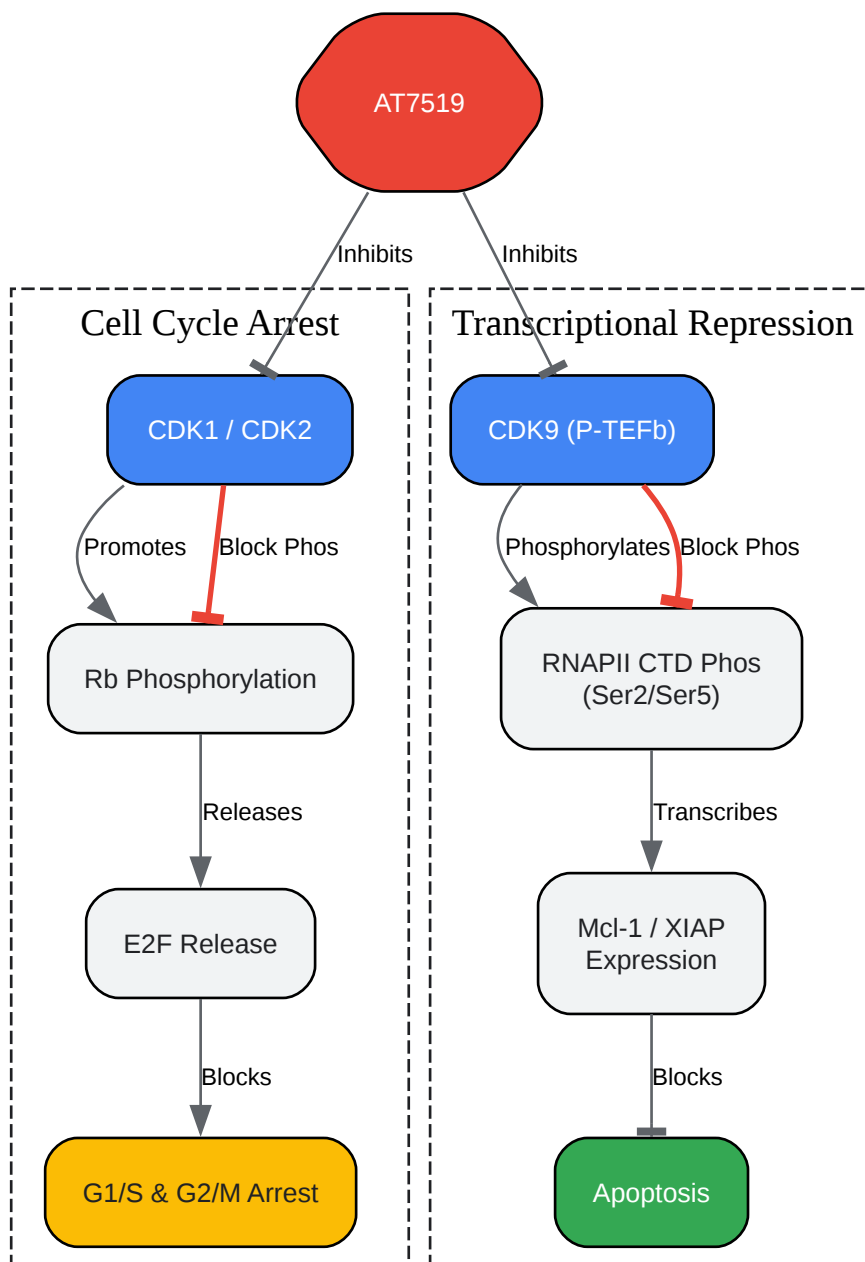
To validate target engagement, harvest tumors 4–6 hours post-final dose.

Target Pathway	Biomarker	Assay Method	Expected Change
CDK2 / Cell Cycle	Phospho-NPM (Thr199)	IHC / Western	Decrease
CDK2 / Cell Cycle	Phospho-Rb (Ser807/811)	Western Blot	Decrease
CDK9 / Transcription	Phospho-RNAPII (Ser2/Ser5)	Western Blot	Decrease
Apoptosis	Cleaved Caspase-3	IHC	Increase
Apoptosis	Mcl-1 Protein	Western Blot	Decrease

Note on GSK-3 β : Unlike many kinase inhibitors, AT7519 induces dephosphorylation (activation) of GSK-3 β at Ser9.[4]

Visualizations

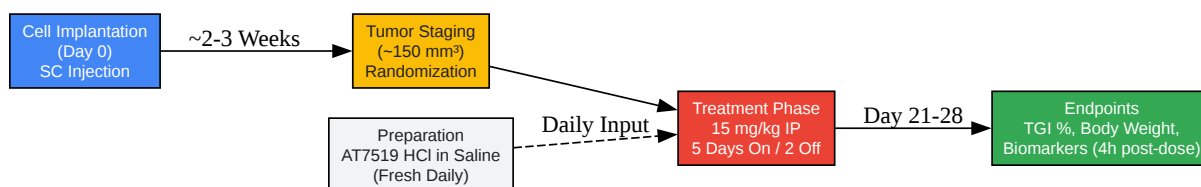
Mechanism of Action Pathway



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Caption: Dual mechanism of AT7519 inducing cell cycle arrest via CDK1/2 and apoptosis via CDK9-mediated Mcl-1 depletion.

In Vivo Experimental Workflow



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Caption: Step-by-step workflow for AT7519 xenograft efficacy studies.

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